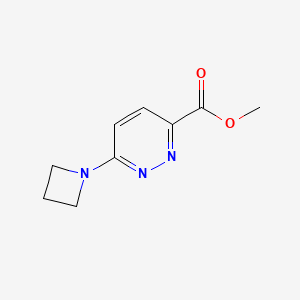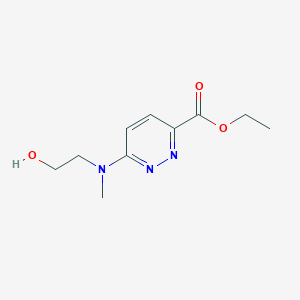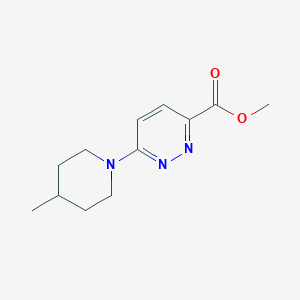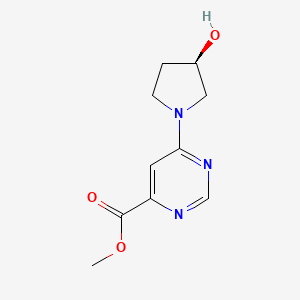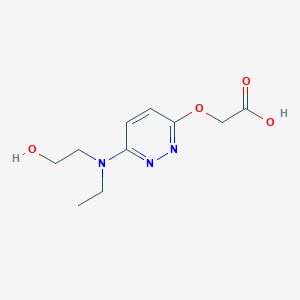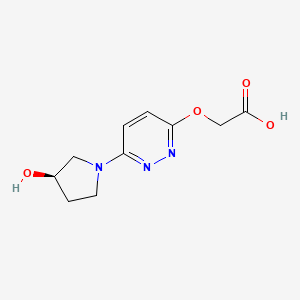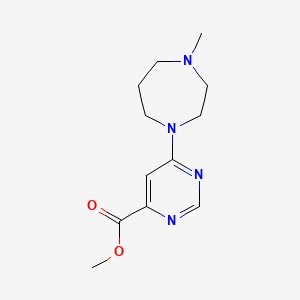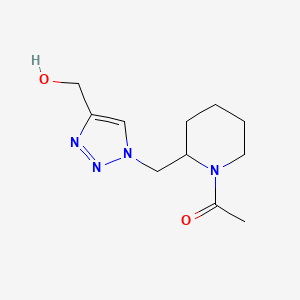
1-((1-acetylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde
説明
The compound “1-((1-acetylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also contains a 1,2,3-triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The pyrrolidine and 1,2,3-triazole rings would contribute to the three-dimensionality of the molecule .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. For example, the aldehyde group is typically quite reactive and can undergo a variety of reactions, including nucleophilic addition and oxidation .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar aldehyde group could increase its solubility in polar solvents .
科学的研究の応用
Applications in Chemical Synthesis
1-((1-acetylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde and its derivatives have been utilized in various chemical synthesis processes. For instance, these compounds have been engaged in reactions to form new heterocyclic compounds. One notable application involves the reaction of 4-(N-Boc-amino)-1,2,3-triazole-5-carbaldehydes with various cycloalkanones, acetylacetone, 1,3-cyclohexanediones, and malononitrile to achieve the annulation of the pyridine ring. This process leads to the formation of new derivatives of [1,2,3]triazolo[4,5-b]pyridine (Syrota et al., 2020).
Biological and Pharmacological Research
In the realm of biological and pharmacological research, these compounds have demonstrated significant activities. A series of (E)-2-[(1-phenyl-1H-1,2,3-triazol-4-yl)methylene]-2,3-dihydro-1H-inden-1-one derivatives have been synthesized, characterized, and tested in vitro against bacterial and fungal organisms, showcasing moderate to good activity (Swamy et al., 2019). Furthermore, the synthesis of a new series of 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl) phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde compounds revealed broad-spectrum antimicrobial activities and moderate to good anti-oxidant activities. These findings were further supported by in silico molecular docking studies, suggesting the potential of these compounds as inhibitors of the E. coli MurB enzyme (Bhat et al., 2016).
作用機序
Target of Action
The compound contains a pyrrolidine ring, which is a common structure in many biologically active compounds . Pyrrolidine derivatives have been found to interact with a variety of targets, including enzymes and receptors, and play roles in a wide range of biological processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the specific characteristics of the organism it’s administered to. Pyrrolidine derivatives are generally well absorbed and can be distributed throughout the body .
将来の方向性
生化学分析
Biochemical Properties
1-((1-acetylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, the compound has been shown to interact with enzymes involved in metabolic pathways, such as those in the pyrrolidine and triazole families . These interactions often involve binding to active sites or allosteric sites on the enzymes, leading to inhibition or activation of enzymatic activity. The nature of these interactions can vary, but they typically involve hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the sphingosine 1-phosphate signaling pathway, which plays a crucial role in cell proliferation, survival, and migration . Additionally, the compound can alter gene expression profiles by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, the compound has been shown to inhibit cyclooxygenase-2 (COX-2) with an IC50 value in the micromolar range . This inhibition is achieved through binding to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can vary depending on the specific experimental conditions and cell types used. In vitro and in vivo studies have demonstrated that prolonged exposure to the compound can lead to changes in cellular metabolism and function, highlighting the importance of considering temporal effects in experimental design.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, with specific dosages required to achieve significant biochemical and cellular effects. It is crucial to carefully consider dosage when designing experiments and interpreting results, as the compound’s effects can vary significantly with different dosages.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily through oxidation and reduction reactions, catalyzed by enzymes such as cytochrome P450 . These metabolic pathways can influence the compound’s bioavailability and activity, affecting its overall biochemical and cellular effects. Additionally, the compound can impact metabolic flux and metabolite levels, leading to changes in cellular metabolism and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can interact with specific transporters, such as ATP-binding cassette (ABC) transporters, facilitating its uptake and distribution within cells . Additionally, binding proteins can influence the compound’s localization and accumulation, affecting its overall activity and function. Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s use in biochemical research and therapeutic applications.
Subcellular Localization
The subcellular localization of this compound can significantly impact its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins, influencing gene expression and cellular function. Understanding the subcellular localization of the compound is essential for elucidating its molecular mechanisms and optimizing its use in research and therapeutic applications.
特性
IUPAC Name |
1-[(1-acetylpyrrolidin-2-yl)methyl]triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2/c1-8(16)14-4-2-3-10(14)6-13-5-9(7-15)11-12-13/h5,7,10H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCYFEKSDZFUNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1CN2C=C(N=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




